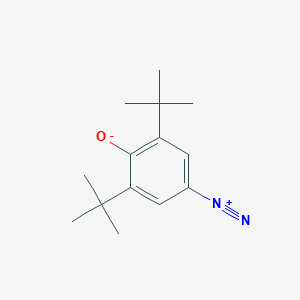
2,6-Ditert-butyl-4-diazoniophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Ditert-butyl-4-diazoniophenolate is an organic compound with the molecular formula C₁₄H₂₀N₂O. It is known for its unique structure, which includes two tert-butyl groups and a diazoniophenolate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-diazoniophenolate typically involves the reaction of 2,6-Ditert-butylphenol with diazonium salts. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Ditert-butyl-4-diazoniophenolate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .
Scientific Research Applications
2,6-Ditert-butyl-4-diazoniophenolate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and as an antioxidant in various materials.
Mechanism of Action
The mechanism of action of 2,6-Ditert-butyl-4-diazoniophenolate involves its interaction with molecular targets through its diazoniophenolate moiety. This interaction can lead to the formation of reactive intermediates that can participate in various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,6-Ditert-butylphenol: This compound is structurally similar but lacks the diazoniophenolate moiety.
2,6-Ditert-butyl-4-methylphenol: Another similar compound with a methyl group instead of the diazoniophenolate moiety.
Uniqueness
2,6-Ditert-butyl-4-diazoniophenolate is unique due to its combination of tert-butyl groups and the diazoniophenolate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
955-02-2 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-diazoniophenolate |
InChI |
InChI=1S/C14H20N2O/c1-13(2,3)10-7-9(16-15)8-11(12(10)17)14(4,5)6/h7-8H,1-6H3 |
InChI Key |
NRJGCANPWXHZFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1[O-])C(C)(C)C)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















